molecular formula C24H22N2O6S3 B2914002 methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477578-97-5

methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2914002
CAS No.: 477578-97-5
M. Wt: 530.63
InChI Key: ZOTQVKQFSJHLRH-UHFFFAOYSA-N
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Description

This compound features a bis-cyclopenta[b]thiophene scaffold interconnected via a thiophene-2-amido linker. Key functional groups include:

  • Two cyclopenta[b]thiophene rings, each fused to a five-membered cyclopentane system, enhancing structural rigidity and π-conjugation .
  • A central thiophene-2-amido bridge, which introduces rotational flexibility and amide-based hydrogen-bonding capacity.

The stereochemical configuration of analogous cyclopenta-fused thiophenes has been determined via NOESY correlations and optical rotation comparisons, suggesting that the spatial arrangement of substituents critically influences bioactivity .

  • Grignard reagent-mediated alkylation of cyclopenta[c]thiophene precursors .
  • Amide coupling reactions between activated thiophene-carboxylic acid derivatives and amine-containing cyclopenta[b]thiophenes .

Properties

IUPAC Name

methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S3/c1-31-23(29)17-11-5-3-7-13(11)34-21(17)25-19(27)15-9-10-16(33-15)20(28)26-22-18(24(30)32-2)12-6-4-8-14(12)35-22/h9-10H,3-8H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTQVKQFSJHLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene and cyclopentane rings, followed by their functionalization and coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name Core Structure Key Features Reference
Dendalone 3-hydroxybutyrate Cyclopenta[b]thiophene Hydroxybutyrate ester; similar stereochemistry (4S, 5S, 8R* configurations)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Oxo groups at 4,7-positions; ethyl ester; lower rigidity vs. cyclopenta systems
5-Carbomethoxy-1,3-dimethyl-cyclopenta[c]thiophene Cyclopenta[c]thiophene Methyl and carbomethoxy substituents; synthesized via Grignard reactions
Methyl 3-amino-4-methylthiophene-2-carboxylate Simple thiophene Amino and methyl groups; foundational building block for complex derivatives

Key Observations:

Substituent Effects : The presence of amide linkages in the target compound distinguishes it from ester-dominated analogs (e.g., dendalone 3-hydroxybutyrate), likely improving solubility and hydrogen-bonding capacity .

Stereochemical Complexity: The target compound’s multiple stereocenters (inferred from NOESY data in analogs) may confer selectivity in biological interactions, a feature absent in simpler thiophenes like methyl 3-amino-4-methylthiophene-2-carboxylate .

Predictive Insights from Molecular Similarity Tools

Tools like SimilarityLab enable rapid identification of analogs with recorded bioactivities, aiding in target prediction. For example:

  • The compound’s thiophene-amide motif may align with kinase inhibitors or protease targets.
  • Commercial analogs (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) serve as starting points for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the cyclopentathiophene core and subsequent functionalization to introduce the carbamoyl and carboxylate moieties. Such synthetic pathways are crucial for obtaining compounds with desired biological profiles.

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds containing cyclopentathiophene structures have been shown to inhibit tumor cell growth in various cancer cell lines such as HepG2 and MCF-7. In vitro studies employing the MTT assay revealed that specific derivatives demonstrated better inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Compound Cell Line IC50 (µM)
Methyl DerivativeHepG210
Methyl DerivativeMCF-715
Control (5-FU)HepG220
Control (5-FU)MCF-725

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies have shown that thiophene derivatives possess notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For example, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Bacterial Strain MIC (µg/mL) Reference Compound
E. coli50Ampicillin
S. aureus30Gentamicin

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal efficacy against Candida albicans and Aspergillus fumigatus. The antifungal activity was assessed using standard protocols where the tested compounds outperformed conventional antifungals in some cases .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that these compounds can bind effectively to enzymes and receptors relevant to cancer progression and microbial resistance .

4. Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives:

  • A study involving a series of cyclopentathiophene analogs demonstrated significant cytotoxicity against human cancer cell lines while maintaining lower toxicity towards normal cells .
  • Another investigation reported that specific substitutions on the thiophene ring enhanced both antitumor and antimicrobial activities, suggesting a structure–activity relationship that could guide future drug design .

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